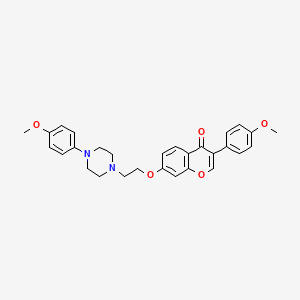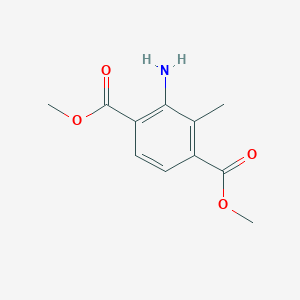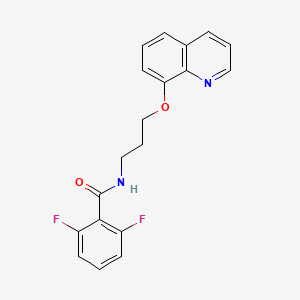
2,6-difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has a molecular formula of C19H17F2N3O2.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Passerini and Ugi-Type Reactions : Compounds like 3-trifluoroacetyl-quinolin-2(1H)-ones, which share structural motifs with the query compound, have been used as carbonyl and acid surrogates in Passerini and Ugi-type reactions. These reactions facilitate the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids under mild conditions, indicating the versatility of quinolin-based compounds in synthetic organic chemistry (Desagoni et al., 2022).
Heterogeneous Catalysis : The first remote C−H trifluoromethylation of N‐(quinolin‐8‐yl)benzamide derivatives was achieved using a chitosan-based heterogeneous copper catalyst. This method highlights the potential for quinoline derivatives to undergo position-selective C−H activation, offering a route to functionalize compounds like 2,6-difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide (Shen et al., 2016).
Potential Biological Activities
Antimicrobial Screening : Novel series of compounds integrated with quinoline, pyrazole, and benzofuran moieties have been synthesized and evaluated for their in vitro antimicrobial activity. This suggests that derivatives of quinoline, including potentially this compound, could possess antimicrobial properties (Idrees et al., 2020).
Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Derivatives : Quinoline derivatives have been synthesized and assessed for antibacterial and antifungal activity, indicating the potential of quinoline cores for developing new antimicrobial agents. This research highlights the importance of quinoline derivatives in medicinal chemistry and their potential utility in creating compounds with specific biological activities (Holla et al., 2006).
Propiedades
IUPAC Name |
2,6-difluoro-N-(3-quinolin-8-yloxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O2/c20-14-7-2-8-15(21)17(14)19(24)23-11-4-12-25-16-9-1-5-13-6-3-10-22-18(13)16/h1-3,5-10H,4,11-12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPNKPWYIUBMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCNC(=O)C3=C(C=CC=C3F)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-3-{[2-(4-methylphenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2710124.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2710127.png)
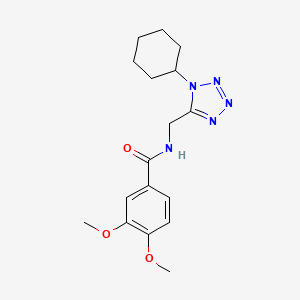
![1-[2-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B2710130.png)

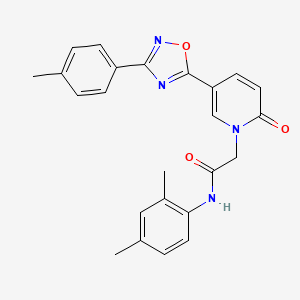
![4-benzoyl-N-((2-(methylthio)benzo[d]thiazol-6-yl)carbamothioyl)benzamide](/img/structure/B2710138.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2710141.png)
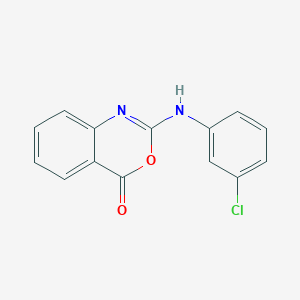
![Rel-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride](/img/structure/B2710143.png)
